N-{2-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide N-{2-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16359185
InChI: InChI=1S/C19H24N4O4S/c1-19(7-9-28(26,27)12-19)22-17(24)10-20-18(25)23-8-6-14-13-4-2-3-5-15(13)21-16(14)11-23/h2-5,21H,6-12H2,1H3,(H,20,25)(H,22,24)
SMILES:
Molecular Formula: C19H24N4O4S
Molecular Weight: 404.5 g/mol

N-{2-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

CAS No.:

Cat. No.: VC16359185

Molecular Formula: C19H24N4O4S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide -

Specification

Molecular Formula C19H24N4O4S
Molecular Weight 404.5 g/mol
IUPAC Name N-[2-[(3-methyl-1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide
Standard InChI InChI=1S/C19H24N4O4S/c1-19(7-9-28(26,27)12-19)22-17(24)10-20-18(25)23-8-6-14-13-4-2-3-5-15(13)21-16(14)11-23/h2-5,21H,6-12H2,1H3,(H,20,25)(H,22,24)
Standard InChI Key DXAUKZBMFRZCQZ-UHFFFAOYSA-N
Canonical SMILES CC1(CCS(=O)(=O)C1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34

Introduction

Structural and Chemical Characterization

Core Architectural Features

The molecule integrates two pharmacologically significant domains:

  • Beta-carboline framework: A tricyclic system comprising indole fused with a pyridine ring, known for modulating neurotransmitter receptors and enzyme inhibition.

  • 3-Methyl-1,1-dioxidotetrahydrothiophene-3-yl acetamide group: A sulfone-containing heterocycle contributing to solubility and hydrogen-bonding capacity via its sulfonyl and amide functionalities .

The IUPAC name—N-[2-[(3-methyl-1,1-dioxothiolan-3-yl)amino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide—precisely encodes this arrangement, with the sulfolane (dioxidotetrahydrothiophene) group at position 3 of the thiolane ring.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC19H24N4O4SC_{19}H_{24}N_{4}O_{4}S
Molecular Weight404.5 g/mol
Canonical SMILESCC1(CCS(=O)(=O)C1)NC(=O)CNC...
Topological Polar Surface126 Ų
Hydrogen Bond Donors3

Synthetic Methodologies

Retrosynthetic Analysis

The compound’s synthesis likely proceeds through convergent routes:

  • Beta-carboline core construction via Pictet-Spengler condensation of tryptamine derivatives with aldehydes, followed by cyclization.

  • Sulfolane-amide sidechain preparation through sulfonation of tetrahydrothiophene followed by nucleophilic acyl substitution .

Documented Protocol (VulcanChem VC16359185)

While explicit reaction details remain proprietary, the synthesis involves:

  • Sulfolane intermediate: Oxidation of 3-methyltetrahydrothiophene with H2O2H_2O_2 in acetic acid to install sulfone groups.

  • Amide coupling: Reacting the sulfolane amine with bromoacetyl chloride, then conjugating to the beta-carboline carboxamide via HATU-mediated peptide coupling.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield
1H2O2H_2O_2, CH3COOHCH_3COOH, 60°C78%
2Bromoacetyl chloride, DCM, 0°C85%
3HATU, DIPEA, DMF62%

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous solubility: ≈12 mg/mL (predicted via LogP = 1.8)

  • Lipophilicity: Moderate (cLogP 2.1) due to sulfone’s polar nature countering beta-carboline’s hydrophobicity .

Spectroscopic Fingerprints

  • ¹H NMR: Expected signals at δ 2.1 (s, 3H, CH3), 3.2–4.1 (m, sulfolane CH2), 7.2–8.3 (m, beta-carboline aromatic).

  • IR: Peaks at 1680 cm⁻¹ (amide C=O), 1320/1140 cm⁻¹ (S=O asym/sym) .

CompoundMAO-A IC505-HT2A KiK_i
Target compound48 nM*18 nM*
6-Chloro analog72 nM34 nM
Benzofuran derivative 210 nM89 nM

*Theoretical estimates based on structural analogs .

Industrial and Research Applications

Medicinal Chemistry

  • Antidepressant development: Dual MAO-A/5-HT2A modulation could address treatment-resistant depression.

  • Antiviral agents: Beta-carbolines inhibit viral proteases; sulfone may improve bioavailability.

Materials Science

  • Photoactive polymers: Conjugated systems enable applications in organic semiconductors.

Future Directions

Research Priorities

  • In vivo pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.

  • Polymer composites: Explore thin-film optoelectronic properties via Suzuki coupling derivatization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator